molecular formula C19H18O6 B12304591 5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

5,7-Dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

Cat. No.: B12304591
M. Wt: 342.3 g/mol
InChI Key: RDMYSZGUHAXMQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Formyl ophiopogonanone B can be synthesized through chemical methods. One common approach involves the use of homoisoflavonoids as starting materials. The synthesis typically includes steps such as formylation and methylation under controlled conditions .

Industrial Production Methods: Industrial production of 8-formyl ophiopogonanone B often involves extraction from the roots of Ophiopogon japonicus. The process includes solvent extraction using ethanol or methanol, followed by purification through techniques like chromatography . This method ensures the isolation of the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 8-Formyl ophiopogonanone B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Formyl ophiopogonanone B has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-formyl ophiopogonanone B involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 8-Formyl-7-hydroxy-5,4′-dimethoxy-6-methylhomoisoflavone
  • 6-Formylisoophiopogonone B
  • Ophiopogonin B

Comparison: 8-Formyl ophiopogonanone B is unique due to its specific formyl group at the 8th position, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted therapeutic applications and biochemical studies.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde

InChI

InChI=1S/C19H18O6/c1-10-16(21)14(8-20)19-15(17(10)22)18(23)12(9-25-19)7-11-3-5-13(24-2)6-4-11/h3-6,8,12,21-22H,7,9H2,1-2H3

InChI Key

RDMYSZGUHAXMQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC=C(C=C3)OC)C=O)O

Origin of Product

United States

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